4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3OS/c20-11-12-5-7-14(8-6-12)18(23)22-19-21-16-10-9-13-3-1-2-4-15(13)17(16)24-19/h1-10H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITVQRQZLASPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves the reaction of naphtho[2,1-d]thiazole-2-amine with 4-cyanobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its interactions with various biological targets. Thiazole derivatives, including this compound, have shown promise in the following areas:
- Antibacterial and Antifungal Activities: Studies indicate that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. The presence of the cyano group may enhance these effects by increasing lipophilicity and altering membrane permeability .
- Antitumor Activity: Research has demonstrated that compounds similar to 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide can induce apoptosis in cancer cells. This is achieved through mechanisms such as inhibiting cell proliferation and disrupting cell cycle progression .
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Materials Science Applications
Organic Semiconductors
In materials science, this compound is explored for its potential use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The incorporation of thiazole rings enhances charge transport properties, which is crucial for device efficiency .
Biological Research Applications
Enzyme Interaction Studies
The compound's interactions with enzymes and receptors are under investigation to understand its biochemical pathways better. For instance, it may serve as an inhibitor or modulator of specific enzymes involved in metabolic processes or signal transduction pathways .
Case Studies
Mechanism of Action
The mechanism of action of 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Naphtho[2,3-d]thiazole Derivatives (e.g., Compound 5a, ) :
- Structure : Features a naphtho[2,3-d]thiazole-4,9-dione core with a benzamide substituent.
- Key Differences : The 4,9-dione groups introduce electron-withdrawing effects and reduce aromaticity compared to the fully aromatic naphtho[2,1-d]thiazole in the target compound.
- Biological Activity : Exhibits antimicrobial activity against Candida albicans and Staphylococcus aureus .
- Benzo[d]oxazole Derivatives (e.g., Compound 1, ): Structure: Substitutes the naphthothiazole core with a benzo[d]oxazole ring linked to a cyclohexylbenzamide. Key Differences: The oxazole oxygen atom vs. thiazole sulfur alters electronic properties (e.g., polarity, hydrogen-bonding capacity). No biological data are provided for comparison .
Substituent Modifications
- 4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide (): Structure: Replaces the cyano group with a benzoyl (-COC₆H₅) substituent. Key Differences: The benzoyl group introduces steric bulk and electron-withdrawing character but lacks the compact linear geometry of the cyano group. The partially saturated dihydronaphthothiazole core may reduce planarity and π-stacking capability compared to the fully aromatic system .
- N-(Thiazol-2-yl)-benzamide Analogs (): Structure: Simplifies the core to a monocyclic thiazole ring. Examples include TTFB (a ZAC antagonist). Structure-activity relationship (SAR) studies highlight that substitutions on the benzamide (e.g., halogens, methyl groups) significantly modulate ZAC antagonist potency .
Functional Group Replacements
- Pyrazole-Fused Derivatives (e.g., Compound 8, ): Structure: Incorporates a pyrazole ring fused to the thiazole (e.g., 2-[3-ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole). Key Differences: The fused pyrazole introduces additional hydrogen-bonding sites and alters electron density. The ethylimidoform group may enhance solubility but reduce metabolic stability compared to the cyano substituent .
Physicochemical and Spectral Properties
While direct data for 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide are lacking, inferences can be drawn from analogs:
- Melting Points :
- Spectral Data: IR spectra of cyano-containing analogs (e.g., compound 8, ) show strong absorption at ~2215–2218 cm⁻¹ for the -CN stretch . ^13C-NMR signals for the naphthothiazole carbons typically appear at δ 130–145 ppm, while the cyano carbon resonates at ~115–125 ppm .
Biological Activity
4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a cyano group , a naphthothiazole moiety , and a benzamide structure . Its synthesis typically involves the reaction of naphtho[2,1-d]thiazole-2-amine with 4-cyanobenzoyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction is catalyzed by bases such as triethylamine to neutralize hydrochloric acid produced during the synthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. In one study, compounds structurally related to naphthoquinones exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) and colon cancer cells (HT-29), suggesting that derivatives of naphtho[2,1-d]thiazole may share similar mechanisms of action .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Related Naphthoquinone Derivatives | HT-29 | 0.4 |
| Cisplatin | MDA-MB-231 | 31.5 |
Note: TBD indicates that specific IC50 values for this compound were not available in the reviewed literature.
The mechanism underlying the anticancer activity of this compound may involve the inhibition of key enzymes such as topoisomerase II, which is crucial for DNA replication and repair. Studies have shown that naphthoquinone derivatives can induce apoptosis in cancer cells through this pathway . Additionally, the unique structural characteristics of this compound may enhance its interaction with biological targets compared to related compounds.
Other Biological Activities
Beyond anticancer properties, there is emerging interest in the compound's potential as a pharmacophore in drug design. Its interactions with various biological targets are being investigated for applications in treating other diseases . Some studies suggest potential antimicrobial properties as well, although comprehensive evaluations are still needed.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Cytotoxicity Evaluation : A series of naphthoquinone-benzamide derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the naphthothiazole structure affect biological activity. Substituents on the benzamide moiety were found to influence potency significantly .
- Docking Studies : Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression. These studies provide insights into optimizing structures for enhanced efficacy .
Q & A
Q. What are the optimal synthetic routes for 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, and how can reaction efficiency be monitored?
The synthesis typically involves multi-step organic reactions, starting with the condensation of naphtho[2,1-d]thiazol-2-amine with 4-cyanobenzoyl chloride under anhydrous conditions. Key steps include:
- Acylation : Reacting the amine with the benzoyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) track reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with aromatic protons in the naphthothiazole moiety appearing as distinct multiplets .
- Infrared (IR) Spectroscopy : Confirms the presence of cyano (C≡N, ~2220 cm) and amide (C=O, ~1680 cm) groups .
- X-ray Crystallography : Resolves 3D molecular geometry; SHELX software refines crystallographic data to determine bond angles and packing interactions .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold).
- Stability : Accelerated stability studies (40°C/75% relative humidity for 6 months) coupled with LC-MS detect degradation products like hydrolyzed amides .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., IC50_{50}50 variability) be systematically addressed?
Discrepancies in potency (e.g., anticancer IC < 10 µM vs. >50 µM) may arise from:
- Assay Conditions : Differences in cell culture media, incubation times, or serum content .
- Cell Line Heterogeneity : Use isogenic cell lines to control for genetic variability.
- Control Experiments : Include reference inhibitors (e.g., doxorubicin) to normalize inter-laboratory data .
Q. What computational strategies are effective for predicting molecular targets and binding modes?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) by aligning the cyano group with catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories, evaluating root-mean-square deviation (RMSD) of ligand-protein complexes .
Q. What structure-activity relationship (SAR) trends emerge when modifying substituents on the benzamide core?
- Electron-Withdrawing Groups : Cyano (-CN) at the 4-position enhances kinase inhibition by increasing electrophilicity .
- Thiazole Modifications : Replacing naphtho[2,1-d]thiazole with benzo[d]thiazole reduces solubility but improves metabolic stability .
Q. How should bioactivity assays be designed to minimize off-target cytotoxicity?
- Dose-Response Curves : Test concentrations from 0.1–100 µM to identify selective vs. cytotoxic thresholds.
- Counter-Screens : Evaluate mitochondrial toxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
